(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

Übersicht

Beschreibung

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. Thiazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

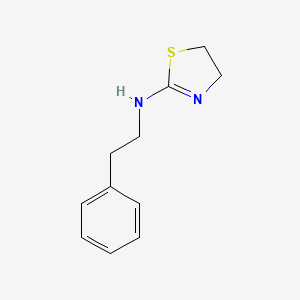

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring fused with a phenethylamine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity . For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Thiazole derivative A | Escherichia coli | 25 µg/mL |

| Thiazole derivative B | Candida albicans | 10 µg/mL |

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties . Notably, this compound has shown potential in inducing apoptosis in cancer cell lines. For example, studies on MDA-MB-231 breast cancer cells demonstrated a significant increase in apoptotic cells when treated with this compound.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 22.04 | Induction of apoptosis |

| Thiazole derivative C | A549 | 15.00 | Cell cycle arrest at G1 phase |

| Thiazole derivative D | HeLa | 10.50 | Inhibition of proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets. For antimicrobial effects, the compound may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism. In cancer therapy, it is believed to induce apoptosis through the activation of signaling pathways that lead to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

-

Case Study 1: Antimicrobial Efficacy

- A study conducted on a series of thiazole derivatives demonstrated that those with phenethylamine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.

-

Case Study 2: Cancer Treatment

- Research involving MDA-MB-231 cells treated with this compound showed a marked increase in apoptotic markers (Annexin V-FITC) indicating its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole moiety is known for its significant antimicrobial properties. Research has shown that derivatives of thiazole exhibit potent activity against a range of bacterial and fungal strains. For instance, compounds derived from thiazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Key Findings:

- Synthesis and Testing: Various thiazole derivatives were synthesized and tested for antimicrobial activity using the microdilution method. The most active compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol .

- Broad Spectrum: Thiazole derivatives have been effective against multiple pathogens, including both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

The anticancer potential of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine has been investigated through various studies focusing on its cytotoxic effects against different cancer cell lines.

Research Highlights:

- Cell Line Studies: Compounds containing the thiazole structure were evaluated for their cytotoxicity against human cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values indicating strong growth inhibition against glioblastoma and melanoma cells .

- Mechanisms of Action: Studies suggest that the presence of specific substituents on the thiazole ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anticonvulsant Activity

Recent investigations have also focused on the anticonvulsant properties of thiazole derivatives. The compound's ability to modulate neuronal excitability makes it a candidate for treating seizure disorders.

Findings:

- In Vivo Testing: Animal models have shown that certain thiazole derivatives can significantly reduce seizure activity in electroshock-induced seizures, indicating their potential as anticonvulsant agents .

- Structure-Activity Relationship (SAR): The efficacy of these compounds appears to be influenced by structural modifications, such as electron-withdrawing groups that enhance their pharmacological effects .

Summary Table of Applications

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGJVTLPBGGVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368530 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91215-17-7 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.